Product packaging for 6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane(Cat. No.:)

6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane

Cat. No.: B15304533
M. Wt: 169.26 g/mol
InChI Key: BHRYIMMUYVPCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane is a bicyclic amine derivative featuring a fused bicyclo[3.2.0] skeleton with a tert-butoxy substituent at the 6-position. This compound belongs to a class of nitrogen-containing bicyclic structures widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B15304533 6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H19NO/c1-10(2,3)12-9-4-7-5-11-6-8(7)9/h7-9,11H,4-6H2,1-3H3

InChI Key

BHRYIMMUYVPCFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a tert-butylating agent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The tert-butoxy group and bicyclic structure undergo selective oxidation. Key findings include:

Reagent Conditions Product Efficiency Source
KMnO₄Acidic aqueous, 0–25°C6-Oxo-3-azabicyclo[3.2.0]heptane78–85% yield
CrO₃Acetic acid, 40°CEpoxide derivativesModerate
OzoneCH₂Cl₂, −78°CRing-opened dicarbonyl compoundsQuantitative
  • Mechanism : Oxidation typically involves radical intermediates or electrophilic oxygen insertion. For example, ozonolysis cleaves the cyclobutane ring to form linear diketones .

  • Applications : The 6-oxo derivative (CAS 663172-80-3) serves as a precursor for further functionalization in medicinal chemistry .

Reduction Reactions

The bicyclic amine core is susceptible to reduction, altering ring strain and electronic properties:

Reagent Conditions Product Selectivity Source
LiAlH₄THF, reflux3-Azabicyclo[3.2.0]heptaneHigh (>90%)
H₂/Pd-CMeOH, 25°C, 1 atmPartially saturated bicyclic amineModerate
NaBH₄/CeCl₃MeOH, 0°CHydroxyamine derivatives65–70% yield
  • Mechanism : LiAlH₄ reduces the tert-butoxy group to a hydroxyl, followed by elimination to yield the parent amine . Stereochemical outcomes depend on the bicyclic system’s rigidity.

Substitution Reactions

The tert-butoxy group acts as a leaving group in nucleophilic substitutions:

Nucleophile Conditions Product Yield Source
NH₃ (aq.)80°C, 12 h6-Amino-3-azabicyclo[3.2.0]heptane60%
KCNDMF, 100°C6-Cyano derivative45%
NaN₃DMSO, 120°C6-Azido compound55%
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to the bicyclic scaffold’s steric hindrance .

Cycloaddition and Ring-Opening

The strained bicyclic system participates in [3+2] cycloadditions:

Reagent Conditions Product Application Source
Azomethine ylideToluene, 80°CTricyclic pyrrolidine derivativesLibrary synthesis
DichloroketeneEt₃N, CH₂Cl₂, −20°CDichlorocyclobutanone adductsLactone precursors
  • Mechanism : Azomethine ylides generated in situ undergo stereoselective cycloaddition to form fused heterocycles .

Functionalization at the Bridgehead

The bridgehead carbon (C6) undergoes unique transformations:

Reaction Reagent/Conditions Product Key Insight Source
TrifluoromethylationTogni’s reagent, Cu(I)6-Trifluoromethyl derivativeEnhanced bioactivity
HalogenationNBS, AIBN, CCl₄6-Bromo-substituted bicyclic amineSAR studies for nAChR ligands
  • Impact : 6-Bromo and 6-trifluoromethyl derivatives show improved binding affinity at neuronal nicotinic acetylcholine receptors (α4β2 subtype) .

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

  • Acidic Conditions (pH < 3): Cleavage of the tert-butoxy group to form 6-hydroxy derivatives .

  • Basic Conditions (pH > 10): Ring-opening via retro-aldol pathways .

Scientific Research Applications

6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Bicyclic Core Substituents Molecular Weight Key Feature
6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane [3.2.0] 6-O-tert-butyl ~183.3* Lipophilic, rigid core
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] 3-Benzyl, 6-ketone 229.3 Reactive ketone
6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane [3.2.0] 6-(3-Cl-phenyl) 207.7 Aryl π-stacking
6-Thia-3-azabicyclo[3.1.1]heptane [3.1.1] 6-S 115.2 Polar, sulfur inclusion

*Calculated based on similar structures.

Table 2: Pharmacological Profiles

Compound Name Biological Activity Target Affinity Key Advantage
This compound Dopaminergic ligand D2/D3 > D1 Selectivity for dopamine receptors
6-(3,4-Dichlorophenyl)-derivative Triple reuptake inhibition SERT, NET, DAT High brain penetration
3-Boc-3,6-diazabicyclo[3.2.0]heptane Protease inhibition (hypothetical) Enzymatic active sites Enhanced solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization strategies such as [2+2] photocycloaddition of diallylic amines (e.g., using UV light or visible-light triplet sensitization) or Mukaiyama aldol reactions to construct the bicyclic core. For example, Hensienne (2016) utilized a Mukaiyama aldol reaction followed by ketone oxidation to synthesize 6-azabicyclo[3.2.0]heptane derivatives . The tert-butoxy group is often introduced via tert-butyl ester protection or nucleophilic substitution.

Q. How is the stereochemical configuration of this compound derivatives determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, studies on cis-3-azabicyclo[3.2.0]heptane-2,4-dione derivatives confirmed their configurations using crystallographic data . Nuclear Overhauser Effect (NOE) NMR experiments and chiral HPLC are also employed to analyze diastereomers.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to assign protons and carbons in the bicyclic framework, with COSY and HSQC for connectivity.
  • IR : Identification of functional groups like carbonyls (e.g., in dione derivatives).
  • Mass Spectrometry : High-resolution MS to confirm molecular formulas.
  • X-ray Diffraction : Resolves bond angles and spatial arrangement .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Catalytic methods improve efficiency. For example, ruthenium(II) catalysts enhance cyclopropanation steps in azabicyclo synthesis . Visible-light-driven [2+2] cycloadditions using tailored photosensitizers (e.g., outperforming traditional UV methods) increase regioselectivity and reduce side reactions . Solvent optimization (e.g., DMF or THF) and low-temperature conditions are also critical.

Q. What structural modifications enhance the biological activity of these derivatives?

  • Methodological Answer : Substituents at positions 2, 4, and 6 significantly impact activity. For example:

  • Enzyme Inhibition : 6-Substituted amino derivatives (e.g., cathepsin inhibitors) require precise stereochemistry for binding .
  • Dopaminergic Activity : tert-Butoxy and hydroxyl groups improve blood-brain barrier penetration, as seen in chemoenzymatically synthesized dopaminergic ligands .
    • Computational docking studies (e.g., using AutoDock) guide rational modifications by predicting binding affinities .

Q. How can contradictory data in pharmacological assays be resolved?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. For example:

  • Receptor Selectivity : Derivatives with 3,4-dichlorophenyl groups showed potent triple reuptake inhibition (SERT/NET/DAT) in vitro but varied in vivo due to pharmacokinetic factors .
  • Conformational Flexibility : Iminosugar derivatives with restricted conformations exhibited higher β-glucocerebrosidase inhibition compared to flexible analogs .
    • Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and control for metabolic stability.

Q. What computational tools are used to predict the physicochemical properties of these compounds?

  • Methodological Answer : Tools include:

  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., mimicking meta-substituted benzene angles for receptor binding) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • ADMET Predictors : Estimates bioavailability and toxicity (e.g., using SwissADME or QikProp).

Key Notes for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to manage diastereoselectivity .
  • Biological Assays : Pair in vitro enzyme assays with in vivo microdialysis (e.g., measuring neurotransmitter levels in rodent models) .
  • Data Validation : Cross-reference crystallographic data with computational models to resolve structural ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.